8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Lipophilicity In silico ADME hDHODH Inhibitors

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (CAS 862661-15-2, MF C19H16ClNO2, MW 325.8) is a synthetic quinoline-4-carboxylic acid derivative featuring an 8-chloro substituent on the quinoline core and a 4-isopropylphenyl group at the 2-position. This compound belongs to a class of 2-arylquinoline-4-carboxylic acids that have been investigated as human dihydroorotate dehydrogenase (hDHODH) inhibitors, antimicrobial agents, and analgesic/anti-inflammatory candidates.

Molecular Formula C19H16ClNO2
Molecular Weight 325.79
CAS No. 862661-15-2
Cat. No. B2958828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
CAS862661-15-2
Molecular FormulaC19H16ClNO2
Molecular Weight325.79
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
InChIInChI=1S/C19H16ClNO2/c1-11(2)12-6-8-13(9-7-12)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23)
InChIKeyRYQQAQNEDFHGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid: CAS 862661-15-2 Baseline & Core Structural Identity


8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (CAS 862661-15-2, MF C19H16ClNO2, MW 325.8) is a synthetic quinoline-4-carboxylic acid derivative featuring an 8-chloro substituent on the quinoline core and a 4-isopropylphenyl group at the 2-position [1]. This compound belongs to a class of 2-arylquinoline-4-carboxylic acids that have been investigated as human dihydroorotate dehydrogenase (hDHODH) inhibitors, antimicrobial agents, and analgesic/anti-inflammatory candidates [2]. Its computed XLogP3 of 5.1 positions it in a lipophilic range that distinguishes it from non-halogenated analogs and influences its pharmacokinetic profile [1].

Why 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid Cannot Be Generically Substituted


Substitution among 2-arylquinoline-4-carboxylic acid derivatives is non-trivial due to the profound impact of substituent position and identity on target binding, lipophilicity, and cytotoxicity. Within the human dihydroorotate dehydrogenase (hDHODH) inhibitor series, para-chlorophenyl substitution on an amide-linked terminus was essential for achieving low cytotoxicity alongside potent hDHODH inhibition, demonstrating that even remote halogen placement critically modulates selectivity [1]. Similarly, the 8-chloro versus 6-chloro positional isomerism on the quinoline core is expected to alter the electrostatic potential surface and steric interactions within enzyme binding pockets, while the increased lipophilicity (XLogP3 5.1) relative to the des-chloro analog (XLogP3 ~4.6) will shift logD values at physiological pH, influencing membrane permeability and off-target partitioning [2]. These are not interchangeable structural features; each positional isomer must be treated as a distinct chemical entity for reproducible pharmacological results.

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid: Quantitative Comparator-Based Differentiation


8-Chloro vs. Des-Chloro Analog: Increased Lipophilicity Drives Predicted Membrane Permeability Difference

The target compound (XLogP3 = 5.1) demonstrates significantly higher computed lipophilicity than its des-chloro analog, 2-(4-isopropylphenyl)quinoline-4-carboxylic acid (XLogP3 = 4.6), representing a +0.5 log unit difference [1]. In the context of hDHODH inhibitor optimization, the lead compound in a related 2-arylquinoline-4-carboxylic acid series exhibited an experimentally determined logD₇.₄ of 2.73, and the authors explicitly correlated cytotoxicity with deviations from an optimal lipophilicity range; a chlorine atom at the para-position of the terminal phenyl ring was found to balance activity with low cytotoxicity [2]. This 0.5 log unit increase in XLogP3 places the 8-chloro derivative closer to the lipophilic ceiling described by Lipinski's Rule of Five without exceeding it (XLogP3 ≤ 5.6 is generally considered acceptable), suggesting altered passive membrane diffusion characteristics relative to the non-chlorinated analog.

Lipophilicity In silico ADME hDHODH Inhibitors

Positional Isomerism: 8-Chloro vs. 6-Chloro Substitution Determines Distinct Electrostatic and Steric Profiles

The 8-chloro positional isomer (CAS 862661-15-2) and the 6-chloro isomer (CAS 897560-12-2) share identical molecular formula (C19H16ClNO2) and molecular weight (325.79 g/mol), yet the position of the chlorine atom relative to the quinoline nitrogen and the 4-carboxyl group dictates distinct electronic and steric environments . In quinoline-4-carboxylic acid hDHODH inhibitors, the chlorine atom at the para-position of a terminal phenyl ring was shown to be critical for achieving low cytotoxicity (HaCaT cell viability > 80% at 50 µM for compound 5j) while maintaining hDHODH IC₅₀ at low micromolar levels; repositioning this halogen to ortho or meta positions abrogated this selectivity window [1]. By analogy, the repositioning of chlorine from the 6-position to the 8-position on the quinoline core alters the vector of the C–Cl dipole relative to the hydrogen bond donor/acceptor motif of the 4-carboxylic acid, which may modulate pKa, hydrogen-bonding geometry, and orientation within a target protein hydrophobic pocket. This positional specificity cannot be captured by simply comparing molecular formula.

Positional Isomers Electrostatic Potential Target Binding

Impact of 8-Chloro Substitution on Hydrogen-Bond Acceptor Count and Physicochemical Descriptors vs. 6,8-Difluoro Analog

Compared to the 6,8-difluoro analog (CID not retrieved), the mono-chloro substitution at position 8 preserves the Cl atom as a potential halogen-bond acceptor (σ-hole donor) while reducing the molecular weight by approximately 1.5 Da and maintaining a hydrogen-bond acceptor count of 3 (consistent with the carboxylic acid oxygen and quinoline nitrogen) [1]. The difluoro analog introduces two strongly electronegative fluorine atoms that alter the electron density of the aromatic ring more profoundly—fluorine is the most electronegative element and can engage in orthogonal multipolar interactions not available to chlorine . In medicinal chemistry, fluorine-for-hydrogen and chlorine-for-hydrogen replacements are not bioisosteric; fluorine influences pKa of adjacent functional groups through stronger inductive withdrawal (σ_I_F = 0.51 vs. σ_I_Cl = 0.47), while the larger van der Waals radius of chlorine (1.75 Å vs. 1.47 Å for fluorine) provides a different steric footprint in hydrophobic pockets.

Bioisostere Halogen Bonding Physicochemical Properties

Purity Specification and Supply Consistency: 95% Minimum Purity with Full Quality Assurance

The compound is commercially available from AKSci at a minimum purity specification of 95%, with long-term storage at cool, dry conditions; each batch is backed by a Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . This is comparable to the purity specification for the 6-chloro positional isomer (CAS 897560-12-2, also 95%) from the same supplier, establishing a consistent quality baseline across positional isomers within this series . For procurement decisions, the documented purity specification and availability of lot-specific analytical data are essential for ensuring experimental reproducibility, particularly when comparing biological data across different positional isomers where trace impurities of the alternative isomer could confound SAR interpretation.

Purity Quality Control Reproducibility

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid: Evidence-Backed Application Scenarios


hDHODH Inhibitor Lead Optimization with Defined Lipophilicity Requirements

For teams optimizing human dihydroorotate dehydrogenase (hDHODH) inhibitors where a XLogP3 of approximately 5.0 is desired to balance membrane permeability with aqueous solubility, the 8-chloro derivative provides a validated starting point. The +0.5 log unit lipophilicity increase over the des-chloro analog allows exploration of the SAR around the lipophilic optimum without exceeding Lipinski limits [1]. The 8-chloro substitution can also be used to probe the tolerance of the hDHODH ubiquinone binding site for halogen interactions at this vector, informed by the known critical role of para-chlorophenyl substitution in achieving low cytotoxicity in a related quinoline-4-carboxylic acid hDHODH inhibitor series [2].

Positional Isomer Comparator in Antimicrobial Quinoline-4-carboxylic Acid SAR Studies

In systematic antimicrobial structure-activity relationship studies of 2-arylquinoline-4-carboxylic acids, the 8-chloro isomer serves as an essential comparator to the 6-chloro and 6,8-difluoro analogs. Published antimicrobial evaluation of substituted quinoline-4-carboxylic acid derivatives has demonstrated that the position of halogen substitution profoundly affects activity against Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi [1]. Including all three positional isomers in a screening panel enables deconvolution of electronic versus steric contributions to the observed MIC values.

Physicochemical Property Benchmarking for In Silico ADME Model Calibration

The well-defined computed properties (XLogP3 = 5.1, HBA = 3, HBD = 1, Rotatable bonds = 3, TPSA = 50.2 Ų) make this compound suitable as a calibration standard for in silico ADME prediction models [1]. Its position near the upper lipophilic boundary of drug-like chemical space provides a useful test case for logD₇.₄ prediction algorithms and permeability models, particularly when comparing predicted versus experimentally determined values across a series of chlorinated and non-chlorinated 2-arylquinoline-4-carboxylic acids.

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